6-(4-chlorophenyl)-2-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one
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Overview
Description
2-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-6-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of isoquinoline and pyridazine rings, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-6-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, including the formation of the isoquinoline and pyridazine rings. The synthetic route may start with the preparation of the isoquinoline derivative, followed by the introduction of the pyridazine moiety through various chemical reactions. Common reagents used in these reactions include aldehydes, ketones, and amines, under conditions such as reflux or catalytic hydrogenation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted derivatives and extended heterocyclic systems .
Scientific Research Applications
2-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-6-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and pyridazine rings allow it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar compounds include other isoquinoline and pyridazine derivatives, such as:
2-(4-Hydroxyphenyl)-3,4-dihydroquinolin-4-one: Known for its anti-inflammatory properties.
6-(4-Chlorophenyl)-2,3-dihydro-1H-pyridazin-3-one: Studied for its potential as an anti-cancer agent.
What sets 2-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-6-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its unique combination of structural features, which allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities .
Properties
Molecular Formula |
C21H24ClN3O3 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C21H24ClN3O3/c22-17-6-4-15(5-7-17)18-8-9-19(26)25(23-18)14-20(27)24-12-11-21(28)10-2-1-3-16(21)13-24/h4-9,16,28H,1-3,10-14H2 |
InChI Key |
SBEBUFMIVRKATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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